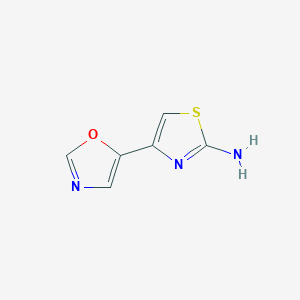

4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine

Descripción

4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with an oxazole ring at position 4 and an amine group at position 2. This structure combines the electron-rich thiazole and oxazole moieties, which are known to influence reactivity, solubility, and biological activity.

Propiedades

IUPAC Name |

4-(1,3-oxazol-5-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-6-9-4(2-11-6)5-1-8-3-10-5/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOYTFNQJDUVAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine typically involves the formation of the oxazole and thiazole rings through cyclization reactions. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring, followed by the cyclization with an amino alcohol to form the oxazole ring . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole and thiazole oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxazole and thiazole oxides.

Reduction: Reduced forms of the oxazole and thiazole rings.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

The compound has shown promise as a potential drug candidate, particularly in the treatment of glaucoma. It acts by inhibiting human carbonic anhydrases, specifically hCA II, which is crucial for reducing intraocular pressure. This mechanism highlights its potential application in ocular therapeutics.

Enzyme Inhibition Studies

Molecular docking studies have indicated that 4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine can form strong interactions with target enzymes through hydrogen bonding and other non-covalent interactions. This property enhances its efficacy as an enzyme inhibitor, making it a candidate for further research in drug design.

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

Research has demonstrated that compounds containing thiazole and oxazole moieties exhibit significant antimicrobial properties. Specifically, derivatives of 4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine have been evaluated for their activity against various pathogens. For instance, compounds with similar structures have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, indicating that 4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine could also possess similar properties .

Cancer Research

Anticancer Activity

The compound's structural characteristics suggest potential applications in oncology. Studies on related thiazole derivatives have reported selective cytotoxicity towards cancer cell lines while exhibiting low toxicity to normal cells. For example, N-acylated derivatives of thiazoles have been shown to inhibit the growth of glioblastoma and melanoma cells effectively . This suggests that 4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine could be explored further for anticancer applications.

Synthetic Pathways and Industrial Applications

Synthesis Techniques

The synthesis of 4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine typically involves cyclization reactions that form the oxazole and thiazole rings. Recent advancements in synthesis methods include the use of continuous flow reactors and automated platforms to enhance production efficiency by optimizing reaction conditions.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The compound’s heterocyclic rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Effects on Heterocyclic Cores

- Oxadiazole Derivatives: 4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine (C₁₄H₁₄N₄OS, MW 286.35) replaces the oxazole with a phenyl-oxadiazole group. The oxadiazole’s electron-withdrawing nature may enhance metabolic stability compared to the oxazole’s electron-donating properties .

- 4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-amine (C₁₁H₁₀N₂O₂S, MW 234.27) incorporates a benzodioxol group, which may improve lipophilicity and CNS penetration .

Pharmacologically Active Analogues

- MortaparibMild (C₁₆H₁₆N₆OS₂): A thiazol-2-amine derivative with a triazole-sulfanyl-methyl group, acting as a dual inhibitor of Mortalin and PARP1. The oxazole substitution in the target compound could modulate binding affinity compared to MortaparibMild’s triazole moiety .

- 5-(4-Chlorophenyl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine : The sulfonyl group enhances solubility and target selectivity, suggesting that similar modifications in the target compound could optimize pharmacokinetics .

Thiadiazole and Triazole Derivatives

- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine : The nitro group introduces strong electron-withdrawing effects, contrasting with the oxazole’s electron-rich character .

Data Tables

Table 1: Structural and Molecular Comparison

Research Findings and Implications

- Electronic Effects : Oxazole’s electron-donating nature may enhance π-π stacking in drug-receptor interactions compared to electron-withdrawing groups like nitro or sulfonyl .

- Steric Considerations : Bulky substituents (e.g., isopropyl in ) reduce reactivity but improve metabolic stability, whereas smaller groups (e.g., methyl in ) favor synthetic accessibility.

Actividad Biológica

4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dual heterocyclic structure comprising an oxazole and a thiazole ring. This unique configuration enhances its ability to interact with various biological targets.

The primary mechanism of action for 4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine involves the inhibition of human carbonic anhydrases (hCAs) , particularly hCA II. This inhibition is significant in therapeutic contexts such as glaucoma treatment, where it helps reduce intraocular pressure by modulating the activity of carbonic anhydrases involved in aqueous humor production.

Biochemical Pathways Affected

The inhibition of hCAs impacts several biochemical pathways:

- Ophthalmology : Reducing intraocular pressure in glaucoma patients.

- Metabolic Processes : Altering bicarbonate ion levels and pH balance in tissues.

Biological Activities

4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine exhibits various biological activities:

Antimicrobial Activity

Research indicates that the compound possesses antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including:

- HepG2 (liver cancer)

- MCF7 (breast cancer)

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of 4-(1,3-Oxazol-5-yl)-1,3-thiazol-2-amine typically involves cyclization reactions. Variants and derivatives have been developed to enhance biological activity or target specificity. For instance:

- Substituted derivatives have been synthesized to improve enzyme inhibition efficacy or alter pharmacokinetic properties.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.